3-(Ethylamino)-3-oxopropanoic acid
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Overview
Description
3-(Ethylamino)-3-oxopropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an ethylamino group attached to the third carbon of a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-3-oxopropanoic acid typically involves the reaction of ethylamine with a suitable precursor such as a keto acid. One common method is the reductive amination of pyruvic acid with ethylamine in the presence of a reducing agent like sodium cyanoborohydride. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for the efficient mixing of reactants and control of reaction conditions. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-(Ethylamino)-3-hydroxypropanoic acid.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and various substituted amino acids, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(Ethylamino)-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)-3-oxopropanoic acid
- 3-(Propylamino)-3-oxopropanoic acid
- 3-(Butylamino)-3-oxopropanoic acid
Uniqueness
3-(Ethylamino)-3-oxopropanoic acid is unique due to the presence of the ethylamino group, which imparts distinct chemical and physical properties compared to its analogs. The length and branching of the alkyl chain can significantly influence the compound’s reactivity, solubility, and biological activity.
Biological Activity
3-(Ethylamino)-3-oxopropanoic acid, also known as EVT-2744472, is an organic compound with the chemical formula C5H9NO3. It belongs to the class of beta-keto acids and has garnered interest in various scientific fields due to its potential biological activities and applications in drug synthesis and metabolic studies. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.
- Molecular Structure : The compound features a beta-keto acid structure with an ethylamino group, which contributes to its reactivity and biological interactions.
- Synthesis : Typically synthesized through the reductive amination of pyruvic acid with ethylamine, often using sodium cyanoborohydride as a reducing agent under controlled conditions.
This compound is believed to interact with specific molecular targets within biological systems. Its role as a substrate for enzymes involved in amino acid metabolism suggests it may influence various metabolic pathways.
Potential Pathways:
- Amino Acid Metabolism : The compound may participate in the biosynthesis of amino acids, impacting protein synthesis and metabolic regulation.
- Enzyme Interaction : It could serve as an intermediate in enzymatic reactions, potentially affecting enzyme kinetics and metabolic flux.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
- Antioxidant Activity : The compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.
Toxicity Profile
Despite its potential benefits, toxicity studies have raised concerns about the safety profile of this compound:
- Acute Toxicity : Studies indicate possible acute toxicity in various animal models, with effects such as impaired motor function and neurotoxicity observed at higher doses .
- Chronic Toxicity : Long-term exposure studies have shown adverse effects on multiple organ systems, including the liver and kidneys. Specific findings include:
Case Studies and Research Findings
A comprehensive review of literature reveals diverse findings regarding the biological activity of this compound:
Properties
IUPAC Name |
3-(ethylamino)-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-6-4(7)3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHWNTZTUAQDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773098-59-2 |
Source
|
Record name | 2-(ethylcarbamoyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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